molecular formula C22H31ClN2O2S B593260 2-(2-methylbutylamino)-1-[4-[(3-methylphenoxy)methyl]-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl]ethanone;hydrochloride

2-(2-methylbutylamino)-1-[4-[(3-methylphenoxy)methyl]-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl]ethanone;hydrochloride

Cat. No.: B593260
M. Wt: 423.0 g/mol
InChI Key: JBBKLHJLHRGJSQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of RU-SKI 43 hydrochloride involves multiple steps, starting with the preparation of the core structure, followed by functional group modifications. The detailed synthetic route is proprietary and typically involves the use of various organic solvents and reagents under controlled conditions .

Industrial Production Methods: Industrial production of RU-SKI 43 hydrochloride is carried out under stringent conditions to ensure high purity and yield. The process involves large-scale synthesis using optimized reaction conditions, followed by purification steps such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: RU-SKI 43 hydrochloride primarily undergoes substitution reactions due to the presence of reactive functional groups. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various derivatives of RU-SKI 43 hydrochloride with modified functional groups .

Scientific Research Applications

RU-SKI 43 hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

RU-SKI 43 hydrochloride exerts its effects by inhibiting hedgehog acyltransferase, which is responsible for the palmitoylation of Sonic Hedgehog N (ShhN). This inhibition leads to a reduction in Gli-1 activation through Smoothened-independent non-canonical signaling pathways. Additionally, RU-SKI 43 hydrochloride decreases the activity of the Akt and mTOR pathways, contributing to its anti-cancer effects.

Comparison with Similar Compounds

    Cyclopamine: Another hedgehog pathway inhibitor, but it targets Smoothened rather than hedgehog acyltransferase.

    Vismodegib: A Smoothened inhibitor used in the treatment of basal cell carcinoma.

    Sonidegib: Similar to Vismodegib, it inhibits Smoothened and is used for treating advanced basal cell carcinoma.

Uniqueness of RU-SKI 43 Hydrochloride: RU-SKI 43 hydrochloride is unique in its selective inhibition of hedgehog acyltransferase, making it a valuable tool for studying the hedgehog signaling pathway independently of Smoothened. This specificity allows for more targeted research and potential therapeutic applications.

Properties

IUPAC Name

2-(2-methylbutylamino)-1-[4-[(3-methylphenoxy)methyl]-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl]ethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N2O2S.ClH/c1-4-16(2)13-23-14-22(25)24-10-8-21-19(9-11-27-21)20(24)15-26-18-7-5-6-17(3)12-18;/h5-7,9,11-12,16,20,23H,4,8,10,13-15H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBBKLHJLHRGJSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)CNCC(=O)N1CCC2=C(C1COC3=CC=CC(=C3)C)C=CS2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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